Cas no 57404-76-9 (E-Hepten-1-ylboronic acid)

E-Hepten-1-ylboronic acid 化学的及び物理的性質

名前と識別子

-

- Boronic acid,B-(1E)-1-hepten-1-yl-

- Trans-Hept-1-Enylboronic Acid

- trans-1-Hepten-1-ylboronic acid

- E-Hepten-1-ylboronic acid

- trans-Heptenylboronic acid

- (E)-Hept-1-enylboronic acid

- CHEMBL2315710

- (1E)-hept-1-en-1-ylboronic acid

- [(1Z)-hept-1-en-1-yl]boronic acid

- SCHEMBL2619762

- hept-1-en-1-ylboronic acid

- AKOS015836310

- (E)-hept-1-en-1-ylboronic acid

- trans-Hept-1-enylboronicacid

- BS-28967

- MFCD01074600

- CS-0175026

- Hept-1-enylboronic Acid

- A831430

- LDTJUGVTOZBIBN-VOTSOKGWSA-N

- E-(Hepten-1-yl)boronic acid

- 57404-76-9

- [(E)-hept-1-enyl]boronic acid

- trans-1-Heptenylboronic acid

- 214907-32-1

- [(1E)-hept-1-en-1-yl]boronic acid

- (1E)-Hept-1-en-1-ylboronic acid(contains varying amounts of Anhydride)

- G70372

-

- MDL: MFCD01074600

- インチ: InChI=1S/C7H15BO2/c1-2-3-4-5-6-7-8(9)10/h6-7,9-10H,2-5H2,1H3/b7-6+

- InChIKey: LDTJUGVTOZBIBN-VOTSOKGWSA-N

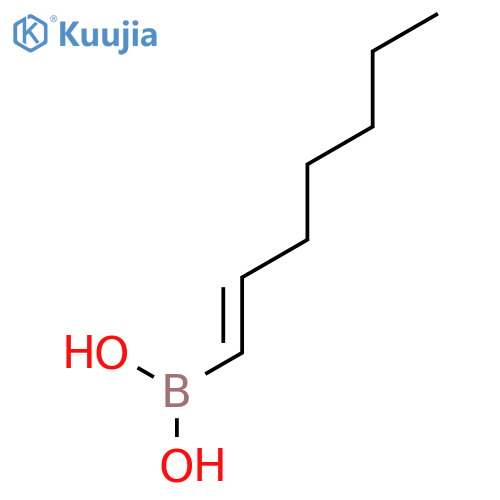

- ほほえんだ: CCCCC/C=C/B(O)O

計算された属性

- せいみつぶんしりょう: 142.11700

- どういたいしつりょう: 142.11651

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 5

- 複雑さ: 91.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5

じっけんとくせい

- 密度みつど: 0.918

- ゆうかいてん: 107-111 °C (lit.)

- ふってん: 245.7°Cat760mmHg

- フラッシュポイント: 102.4°C

- 屈折率: 1.443

- PSA: 40.46000

- LogP: 1.13490

E-Hepten-1-ylboronic acid セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 36/37

-

危険物標識:

- セキュリティ用語:S36/37

- リスク用語:R36/37/38

- ちょぞうじょうけん:低温を保つ

- 危険レベル:IRRITANT

E-Hepten-1-ylboronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

E-Hepten-1-ylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM215109-1g |

(E)-Hept-1-en-1-ylboronic acid |

57404-76-9 | 97% | 1g |

$214 | 2022-08-31 | |

| Apollo Scientific | OR10493-5g |

(1E)-(Hept-1-en-1-yl)boronic acid |

57404-76-9 | 97% | 5g |

£341.00 | 2024-08-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-258980-1 g |

(1E)-Hept-1-en-1-ylboronic acid, |

57404-76-9 | 1g |

¥948.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-258980A-5 g |

(1E)-Hept-1-en-1-ylboronic acid, |

57404-76-9 | 5g |

¥2,805.00 | 2023-07-11 | ||

| Matrix Scientific | 007692-1g |

trans-Heptenylboronic acid, 95% |

57404-76-9 | 95% | 1g |

$31.00 | 2023-09-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-258980B-25g |

(1E)-Hept-1-en-1-ylboronic acid, |

57404-76-9 | 25g |

¥11304.00 | 2023-09-05 | ||

| A2B Chem LLC | AG68060-1g |

E-Hepten-1-ylboronic acid |

57404-76-9 | 97% | 1g |

$75.00 | 2024-04-19 | |

| A2B Chem LLC | AG68060-25g |

E-Hepten-1-ylboronic acid |

57404-76-9 | 97% | 25g |

$1054.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245696-5g |

(E)-Hept-1-en-1-ylboronic acid |

57404-76-9 | 98% | 5g |

¥4885.00 | 2024-05-08 | |

| A2B Chem LLC | AG68060-5g |

E-Hepten-1-ylboronic acid |

57404-76-9 | 97% | 5g |

$271.00 | 2024-04-19 |

E-Hepten-1-ylboronic acid 関連文献

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

E-Hepten-1-ylboronic acidに関する追加情報

E-Hepten-1-ylboronic Acid (CAS No: 57404-76-9) - A Comprehensive Overview

E-Hepten-1-ylboronic acid, with the CAS number 57404-76-9, is a significant compound in the field of organic chemistry and materials science. This compound has garnered attention due to its unique properties and versatile applications in various research domains. The structure of E-heptenylboronic acid consists of a seven-carbon chain with a boronic acid group (-B(OH)₂) attached to the terminal carbon, making it an alkenylboronic acid derivative.

Recent advancements in the synthesis and application of E-heptenylboronic acid have been documented in numerous scientific journals, highlighting its role in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is pivotal in constructing carbon-carbon bonds, which are essential in drug discovery and material synthesis. The ability of E-heptenylboronic acid to participate in such reactions underscores its importance in modern organic chemistry.

One of the most notable applications of E-heptenylboronic acid is in the field of medicinal chemistry. Researchers have utilized this compound to synthesize bioactive molecules with potential therapeutic applications. For instance, studies have shown that derivatives of E-heptenylboronic acid can exhibit anti-inflammatory and antioxidant properties, making them promising candidates for drug development.

In addition to its role in medicinal chemistry, E-heptenylboronic acid has found applications in materials science. Its use in the synthesis of polymers and advanced materials has been explored, leveraging its ability to form stable bonds under specific reaction conditions. This versatility makes it a valuable tool for scientists working on developing new materials with tailored properties.

The synthesis of E-heptenylboronic acid involves several methods, including hydroboration reactions and transition metal-catalyzed processes. Recent studies have focused on optimizing these methods to enhance yield and purity, ensuring that the compound is readily available for various applications.

Furthermore, the study of E-heptenylboronic acid has contributed to our understanding of boron chemistry and its role in organic synthesis. The compound's reactivity and selectivity in different reaction conditions provide insights into designing more efficient synthetic pathways for complex molecules.

As research on E-heptenylboronic acid continues to evolve, its potential applications are expected to expand into new areas such as nanotechnology and green chemistry. The compound's ability to participate in environmentally friendly reactions makes it an attractive option for sustainable chemical processes.

In conclusion, E-heptenylboronic acid (CAS No: 57404-76-9) stands as a testament to the ingenuity of modern organic chemistry. Its unique properties and diverse applications position it as a key compound in both academic research and industrial development.

57404-76-9 (E-Hepten-1-ylboronic acid) 関連製品

- 197724-98-4(5-Methyl-1-hexenylboronic acid)

- 57404-77-0(TRANS-NONENYLBORONIC ACID)

- 42599-18-8(E-Hexen-1-ylboronic acid)

- 42599-16-6(Boronic acid,B-(1E)-1-octenyl-)

- 59239-44-0(Boronic acid,B-(1E)-1-penten-1-yl-)

- 852458-12-9(Butenylboronic Acid)

- 104376-24-1(Pent-1-en-1-ylboronic acid)

- 2092564-82-2(3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide)

- 1176530-65-6((1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol)

- 61788-28-1(N-(2-Bromophenyl)-1H-indole-3-carboxamide)